1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one
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Overview
Description
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one is a chemical compound with the molecular formula C10H20N2O It is a pyrrolidine derivative, characterized by the presence of an aminomethyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable aminomethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-1-methylpyrrolidine: Similar structure with an aminoethyl group instead of an aminomethyl group.
1-Methyl-2-pyrrolidineethanamine: Contains an ethanamine group instead of a butanone moiety.
2-(1-Methyl-2-pyrrolidinyl)ethanamine: Another derivative with a different substitution pattern.
Uniqueness
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-5-9(13)12-7-4-6-10(12,2)8-11/h3-8,11H2,1-2H3 |
InChI Key |
GLHYUPBNUUZRMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCCC1(C)CN |
Origin of Product |
United States |
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